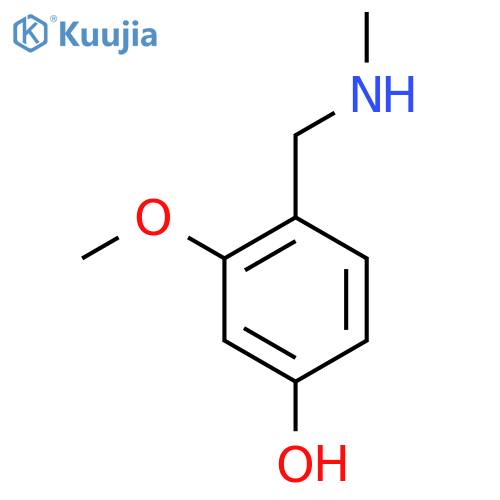

Cas no 1207946-09-5 (3-methoxy-4-(methylamino)methylphenol)

3-methoxy-4-(methylamino)methylphenol 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-4-(methylamino)methylphenol

- 3-methoxy-4-[(methylamino)methyl]phenol

- EN300-1840009

- 1207946-09-5

- SCHEMBL14067444

-

- インチ: 1S/C9H13NO2/c1-10-6-7-3-4-8(11)5-9(7)12-2/h3-5,10-11H,6H2,1-2H3

- InChIKey: SGXWVKJZLVSELF-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C=CC=1CNC)O

計算された属性

- せいみつぶんしりょう: 167.094628657g/mol

- どういたいしつりょう: 167.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 41.5Ų

3-methoxy-4-(methylamino)methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1840009-5.0g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-1840009-5g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 5g |

$1821.0 | 2023-09-19 | ||

| Enamine | EN300-1840009-1.0g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 1g |

$728.0 | 2023-05-26 | ||

| Enamine | EN300-1840009-2.5g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 2.5g |

$1230.0 | 2023-09-19 | ||

| Enamine | EN300-1840009-10.0g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 10g |

$3131.0 | 2023-05-26 | ||

| Enamine | EN300-1840009-0.05g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 0.05g |

$528.0 | 2023-09-19 | ||

| Enamine | EN300-1840009-0.5g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 0.5g |

$603.0 | 2023-09-19 | ||

| Enamine | EN300-1840009-0.25g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 0.25g |

$579.0 | 2023-09-19 | ||

| Enamine | EN300-1840009-0.1g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 0.1g |

$553.0 | 2023-09-19 | ||

| Enamine | EN300-1840009-1g |

3-methoxy-4-[(methylamino)methyl]phenol |

1207946-09-5 | 1g |

$628.0 | 2023-09-19 |

3-methoxy-4-(methylamino)methylphenol 関連文献

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

3-methoxy-4-(methylamino)methylphenolに関する追加情報

Professional Introduction to 3-Methoxy-4-(methylamino)methylphenol (CAS No: 1207946-09-5)

3-Methoxy-4-(methylamino)methylphenol, with the chemical formula C9H13N2O2, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1207946-09-5, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of both methoxy and methylamino functional groups, make it a versatile intermediate for synthesizing various bioactive molecules.

The 3-methoxy-4-(methylamino)methylphenol moiety is a key pharmacophore that contributes to its unique chemical and biological properties. This structure allows for interactions with multiple biological targets, making it a valuable scaffold for drug discovery. Recent studies have highlighted the compound's role in modulating enzymatic pathways and receptor binding, which are critical for developing treatments against a range of diseases.

In the context of modern pharmaceutical research, the synthesis and characterization of 3-methoxy-4-(methylamino)methylphenol have been extensively explored. Advanced synthetic methodologies have enabled the efficient preparation of this compound, which is essential for large-scale applications in drug development. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to optimize yield and purity.

The biological activity of 3-methoxy-4-(methylamino)methylphenol has been investigated in several preclinical studies. These investigations have revealed its potential as an inhibitor of various enzymes implicated in inflammatory and neurodegenerative disorders. For instance, studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are known for their role in pain and inflammation pathways. Additionally, its interaction with monoamine oxidase (MAO) has been explored, indicating potential therapeutic benefits in conditions such as depression and Parkinson's disease.

Recent advancements in computational chemistry have further enhanced the understanding of 3-methoxy-4-(methylamino)methylphenol's mechanism of action. Molecular docking simulations have been utilized to predict binding affinities and identify key interactions with biological targets. These computational approaches complement experimental data, providing a more comprehensive view of the compound's pharmacological properties. Such integrative studies are crucial for optimizing drug design and improving therapeutic outcomes.

The pharmaceutical industry has shown considerable interest in 3-methoxy-4-(methylamino)methylphenol due to its multifaceted potential. Researchers are exploring its use as a precursor for synthesizing novel analogs with enhanced efficacy and reduced side effects. The methoxy and methylamino groups provide distinct handles for chemical modification, allowing for the creation of diverse molecular architectures. This flexibility is particularly valuable in addressing complex diseases that require targeted interventions.

In conclusion, 3-methoxy-4-(methylamino)methylphenol (CAS No: 1207946-09-5) represents a promising candidate in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a significant role in addressing various health challenges.

1207946-09-5 (3-methoxy-4-(methylamino)methylphenol) 関連製品

- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)

- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)

- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)

- 698-76-0(δ-Octanolactone)

- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)

- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)

- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)

- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)

- 2137548-80-0(1-Oxaspiro[4.6]undecan-4-ol)

- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)